β-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)- is a chemical compound with significant implications in medicinal chemistry, particularly as an impurity associated with the drug Sotagliflozin, which is used for treating diabetes and heart failure. The compound has a complex molecular structure characterized by its unique functional groups and stereochemistry.
This compound is primarily recognized as an impurity in the synthesis of Sotagliflozin, a sodium-glucose cotransporter 2 inhibitor developed by Lexicon Pharmaceuticals. It has been cataloged under the Chemical Abstracts Service (CAS) number 1018899-03-0 and is included in various chemical databases such as ChemicalBook and the Therapeutic Target Database .
β-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)- is classified as a small molecular drug with applications in pharmacology. Its structural components indicate that it belongs to the class of glycosides, specifically xylopyranosides, which are sugars linked to other functional groups. The presence of chlorine and ethoxy groups suggests potential reactivity and biological activity .
The synthesis of β-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)- typically involves multi-step organic reactions. The starting materials include β-L-xylopyranoside derivatives and chlorinated aromatic compounds.
The synthesis may employ various methodologies such as:
The molecular formula of β-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)- is C27H31ClO8S, with a molecular weight of 551.05 g/mol.
The structure features:
The compound's stereochemistry is defined by its (5S) configuration, indicating specific spatial arrangements that influence its interaction with biological targets .
β-L-Xylopyranoside can undergo several chemical reactions:
Monitoring these reactions often involves techniques such as:
The mechanism of action for β-L-Xylopyranoside is closely related to its role as an impurity in Sotagliflozin. It acts primarily through inhibition of sodium-glucose cotransporter 2 (SGLT2), which plays a critical role in glucose reabsorption in the kidneys.
By inhibiting SGLT2, β-L-Xylopyranoside contributes to increased glucose excretion in urine, thus lowering blood glucose levels. This mechanism is essential for managing type 1 and type 2 diabetes effectively .
Relevant data includes melting point ranges and solubility profiles that are critical for practical applications in drug formulation .
β-L-Xylopyranoside serves primarily as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders such as diabetes. Its role as an impurity also necessitates rigorous analysis during drug development to ensure safety and efficacy profiles.
Furthermore, its structural characteristics make it a candidate for further research into novel therapeutic agents or modifications that could enhance its pharmacological properties .
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3